2-[2-(Dimethylamino)phenyl]acetonitrile
CAS No.: 1000512-16-2
Cat. No.: VC6824835
Molecular Formula: C10H12N2
Molecular Weight: 160.22
* For research use only. Not for human or veterinary use.
![2-[2-(Dimethylamino)phenyl]acetonitrile - 1000512-16-2](/images/structure/VC6824835.png)
Specification
CAS No. | 1000512-16-2 |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 |
IUPAC Name | 2-[2-(dimethylamino)phenyl]acetonitrile |
Standard InChI | InChI=1S/C10H12N2/c1-12(2)10-6-4-3-5-9(10)7-8-11/h3-6H,7H2,1-2H3 |
Standard InChI Key | ZAUZKWFIZISABW-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC=C1CC#N |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Basic Properties
2-[2-(Dimethylamino)phenyl]acetonitrile shares the molecular formula C₁₀H₁₂N₂ with its para- and meta-isomers, suggesting comparable molecular weights (~160.22 g/mol) and logP values (~1.82) . The exact mass is expected to be 160.10000, with a polar surface area (PSA) of 27.03 Ų, indicating moderate polarity . The ortho substitution may introduce steric hindrance, potentially altering crystallization behavior compared to the para isomer .
Spectroscopic and Crystallographic Data
While crystallographic data for the ortho isomer is unavailable, studies on the para-analog 2-[4-(dimethylamino)phenyl]acetonitrile reveal monoclinic or triclinic packing depending on substituents . For example, Z/E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile exhibit distinct space groups (P2₁/n vs. P-1), highlighting the impact of substituent positioning on solid-state arrangements . The ortho isomer’s steric effects may similarly influence its crystal lattice, though computational modeling would be required to confirm this.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The para- and meta-isomers are synthesized via nucleophilic substitution or Knoevenagel condensation. For instance, 2-[4-(dimethylamino)phenyl]acetonitrile is produced through reactions involving diphenylacetonitrile and 1-(dimethylamino)-2-halopropane in the presence of a base . A quaternary ammonium catalyst (e.g., tetrabutylammonium bromide) accelerates this reaction, achieving 85–99% conversion at reflux temperatures . Adapting this method for the ortho isomer would require substituting the starting material with an ortho-substituted phenylacetonitrile precursor.
Catalytic and Solvent Considerations
The patent US4242274A emphasizes the role of phase-transfer catalysts (e.g., tetrabutylammonium halides) in enhancing reaction rates for nitrile synthesis . For example, a 10 mol% catalyst load improves conversion from 22.4% to 99.3% in toluene reflux . Solvent choice (e.g., xylene vs. toluene) also affects reaction kinetics, with higher-boiling solvents enabling faster equilibration . These principles likely apply to the ortho isomer, though steric effects may necessitate longer reaction times.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Data for the para isomer (CAS 34906-70-2) indicates a melting point range of 85–88°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The ortho isomer’s melting point is anticipated to differ due to reduced symmetry, potentially lowering its crystallinity. LogP values (~1.82) suggest moderate lipophilicity, favoring partitioning into organic phases during extraction .
Stability Under Reactive Conditions
Applications in Pharmaceutical and Material Chemistry
Stereochemical Implications in Drug Design
The Z/E isomerism observed in 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile underscores the importance of stereochemistry in bioactivity . For the ortho isomer, restricted rotation about the C–N bond could lead to atropisomerism, a property exploitable in designing chiral catalysts or therapeutics.
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